![molecular formula C25H26ClN5O2S B2873364 N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1358372-30-1](/img/structure/B2873364.png)
N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
説明
The compound N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a complex heterocyclic scaffold. Key structural features include:
- A pyrazolo[4,3-d]pyrimidin-7-one core with substituents at positions 1 (ethyl), 3 (methyl), and 6 (2-phenylethyl).
- A sulfanyl acetamide side chain at position 5, linked to a 2-chlorophenylmethyl group.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-3-31-23-22(17(2)29-31)28-25(30(24(23)33)14-13-18-9-5-4-6-10-18)34-16-21(32)27-15-19-11-7-8-12-20(19)26/h4-12H,3,13-16H2,1-2H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQNCUOBQPAERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
†From : 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
‡From : N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
§From : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
Key Observations:
Position 6 Substituents: The 2-phenylethyl group in the target compound enhances hydrophobicity compared to the 2-methoxybenzyl group in ’s analog, which may improve membrane permeability but reduce solubility .
Halogen Effects :
- The 2-chlorophenylmethyl group in the target compound vs. the 2-fluorophenyl in ’s analog alters electronic properties: chlorine’s larger size and polarizability may increase binding affinity to aromatic residues in target proteins .
Sulfur-Containing Groups :
- The sulfanyl acetamide side chain is conserved across analogs, suggesting a role in target engagement via hydrogen bonding or disulfide bridge formation .
Mechanistic and Pharmacological Insights
Shared Mechanisms of Action (MOAs)
and demonstrate that structurally similar compounds (e.g., oleanolic acid and hederagenin) often share MOAs due to conserved scaffolds . For the target compound:
Divergent Bioactivities
Despite structural similarities, highlights that only 20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles . For example:
- The 2-phenylethyl group in the target compound may confer selectivity for lipid-rich environments (e.g., CNS targets), whereas ’s tosyl group could favor interactions with cytosolic enzymes .
- The 2,3-dichlorophenyl group in ’s compound may enhance steric hindrance, reducing off-target effects compared to the target compound’s monochlorophenyl group .
Quantitative Structure-Activity Relationship (QSAR) Considerations
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。